2-(2-Azepan-1-yl-ethoxy)-phenylamine

Übersicht

Beschreibung

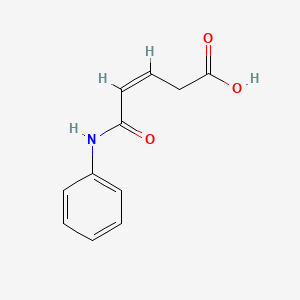

2-(2-Azepan-1-yl-ethoxy)-phenylamine (2-AEP) is an organic compound that has recently been gaining attention due to its potential applications in both scientific research and lab experiments. 2-AEP is a member of the azepane family of compounds and is a derivative of aniline, a common organic compound. It has been studied for its ability to act as a catalyst, as well as its potential as a drug target.

Wissenschaftliche Forschungsanwendungen

Inhibitory Activity and Molecular Interactions

One of the primary applications of azepane derivatives is in the field of medicinal chemistry, where they have been evaluated for their inhibitory activity against specific enzymes or receptors. For example, novel azepane derivatives were synthesized and tested for their inhibitory activity against Protein Kinase B (PKB-alpha) and Protein Kinase A (PKA). Compounds designed with isosteric linkers to the ester moiety showed significant inhibitory activity and improved plasma stability, highlighting their potential as therapeutic agents. Cocrystals with PKA were analyzed to understand the binding interactions and activity differences (Breitenlechner et al., 2004).

DNA Binding and Photocleavage

Azepane derivatives have also been investigated for their DNA binding properties and potential use in photodynamic therapy (PDT). For instance, bis[2-azepan-1-yl)ethoxy] [phthalocyaninato] silicon derivatives exhibited efficient DNA binding activity, demonstrating their potential as DNA-targeting PDT agents. The ability of these compounds to cause photocleavage of DNA further underscores their applicability in therapeutic contexts (Uslan & Sesalan, 2013).

Macrocyclization and Complex Molecule Synthesis

Azepane derivatives play a crucial role in the synthesis of complex molecules, such as azacrown ethers and benzocryptands, through macrocyclization reactions. These reactions afford high yields of the desired products, demonstrating the utility of azepane derivatives in constructing sophisticated molecular architectures (Oshchepkov et al., 2011).

Anticancer Studies

In the realm of anticancer research, azepane-based compounds have been synthesized and evaluated for their anticancer activities. The synthesis of thiazolyl azo dye ligand derived from 2-amino-5-methyl thiazole and its metal complexes has shown promising in vitro antitumor activity against human breast cancer, highlighting the potential of azepane derivatives in developing new anticancer agents (Al-adilee & Hessoon, 2019).

Novel Synthesis Methods and Chemical Interactions

Research on azepane derivatives has also contributed to the development of novel synthesis methods and the exploration of chemical interactions. For example, the synthesis of 2-methoxy-3H-azepine derived compounds through thermal reactions has expanded the toolkit for synthesizing azepine derivatives, offering new pathways for chemical synthesis and exploration (Ulfa et al., 2015).

Wirkmechanismus

Target of Action

The primary target of 2-(2-Azepan-1-yl-ethoxy)-phenylamine is the Estrogen Receptor (ER) . The ER is a nuclear receptor that is activated by the hormone estrogen . It plays a crucial role in regulating the expression of genes involved in cellular proliferation and differentiation .

Mode of Action

2-(2-Azepan-1-yl-ethoxy)-phenylamine acts as a Selective Estrogen Receptor Modulator (SERM) . It selectively binds to the ER, modulating its activity . This compound can act as an agonist or antagonist depending on the tissue type, leading to either activation or repression of the ER-mediated gene transcription .

Biochemical Pathways

Upon binding to the ER, 2-(2-Azepan-1-yl-ethoxy)-phenylamine influences several biochemical pathways. The exact pathways affected can vary depending on the tissue type and the presence of other signaling molecules . It’s known that er activation can influence pathways related to cell growth, differentiation, and survival .

Result of Action

The molecular and cellular effects of 2-(2-Azepan-1-yl-ethoxy)-phenylamine’s action depend on the specific tissue and the status of the ER pathway. For instance, in some tissues, it can inhibit cell proliferation and induce cell differentiation . In others, it might promote cell survival .

Eigenschaften

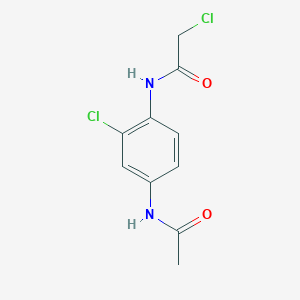

IUPAC Name |

2-[2-(azepan-1-yl)ethoxy]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c15-13-7-3-4-8-14(13)17-12-11-16-9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-12,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXVMTLVGHJGDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCOC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Azepan-1-yl-ethoxy)-phenylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-Hydroxy-3-(4-methyl-piperidin-1-yl)-propoxy]-benzoic acid](/img/structure/B3162461.png)

![5-[2-(3-Methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3162469.png)

![[2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine](/img/structure/B3162474.png)

![4-Cyclohexylmethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3162477.png)

![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid](/img/structure/B3162482.png)

![2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propylamine](/img/structure/B3162512.png)

amino]-acetic acid](/img/structure/B3162538.png)